Cytosaminomycin A

Anticoccidial Eimeria tenella Poultry health

Cytosaminomycin A is a nucleoside antibiotic belonging to the amicetin family, produced by Streptomyces amakusaensis KO-8119. It features a distinctive (E)-3-(methylthio)acrylic acid moiety attached to a cytosine residue, a structural feature that differentiates it from related nucleoside antibiotics.

Molecular Formula C22H34N4O8S
Molecular Weight 514.6 g/mol
Cat. No. B15580870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytosaminomycin A
Molecular FormulaC22H34N4O8S
Molecular Weight514.6 g/mol
Structural Identifiers
InChIInChI=1S/C22H34N4O8S/c1-11-17(25(3)4)18(29)19(30)21(33-11)34-20-12(2)32-16(10-13(20)27)26-8-6-14(24-22(26)31)23-15(28)7-9-35-5/h6-9,11-13,16-21,27,29-30H,10H2,1-5H3,(H,23,24,28,31)/b9-7+/t11-,12-,13-,16-,17-,18+,19-,20-,21-/m1/s1
InChIKeyOEIFFRHFKRNPAL-ZQEFWBPISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cytosaminomycin A: A Unique (E)-3-(Methylthio)acrylic Acid-Containing Nucleoside Antibiotic from Streptomyces sp. KO-8119


Cytosaminomycin A is a nucleoside antibiotic belonging to the amicetin family, produced by Streptomyces amakusaensis KO-8119 [1]. It features a distinctive (E)-3-(methylthio)acrylic acid moiety attached to a cytosine residue, a structural feature that differentiates it from related nucleoside antibiotics [2]. It exhibits potent anticoccidial activity against Eimeria tenella in vitro, with complete inhibition of schizont formation at 0.3-0.6 μg/mL [1].

Why Substituting Cytosaminomycin A with Other Amicetin-Class Antibiotics is Not Feasible


Substituting Cytosaminomycin A with other amicetin-class nucleoside antibiotics, including its close structural analogs Cytosaminomycin B, C, and D, is not scientifically valid. The specific carboxylic acid moiety attached to the cytosine residue dictates both the spectrum of activity and the potency against specific pathogens [1]. For example, while Cytosaminomycin A, B, and C share similar in vitro activity against Eimeria tenella, Cytosaminomycin D is 4-8 fold less potent, requiring 2.5 μg/mL for complete inhibition [2]. Furthermore, recent studies demonstrate that Cytosaminomycin C exhibits potent activity against Mycobacterium avium complex (MAC) with an MIC of 4 μg/mL, whereas Cytosaminomycin A has not been reported to have comparable anti-MAC activity, highlighting divergent biological profiles even among closely related congeners [3].

Quantitative Differentiation of Cytosaminomycin A from Analogs: A Procurement-Focused Evidence Guide


Cytosaminomycin A vs. Cytosaminomycin D: 4- to 8-Fold Superior Potency Against Eimeria tenella In Vitro

Cytosaminomycin A is 4- to 8-fold more potent than its structural analog Cytosaminomycin D in an in vitro assay against Eimeria tenella, a major causative agent of avian coccidiosis [1]. This difference is attributed to the distinct carboxylic acid moieties: (E)-3-(methylthio)acrylic acid in Cytosaminomycin A versus tiglic acid in Cytosaminomycin D [2].

Anticoccidial Eimeria tenella Poultry health

Cytosaminomycin A vs. Oxyplicacetin: Distinct Carboxylic Acid Moieties Define Functional Divergence

Cytosaminomycin A is structurally related to oxyplicacetin, but the carboxylic acid moiety bonded to the cytosine residue differs [1]. While oxyplicacetin contains a 4-formamidobenzoyl group, Cytosaminomycin A possesses an (E)-3-(methylthio)acrylic acid [1]. This structural variation is the basis for their distinct biological activity profiles.

Nucleoside antibiotic Structure-activity relationship Amicetin family

Cytosaminomycin A vs. Cytosaminomycin C: Differential Antibacterial Spectrum Against Mycobacterium avium Complex (MAC)

Cytosaminomycin C demonstrates potent in vitro activity against Mycobacterium avium complex (MAC) with an MIC of 4 μg/mL [1]. Cytosaminomycin A has not been reported to possess this specific anti-MAC activity in published studies. This suggests that the carboxylic acid moiety—(E)-3-(methylthio)acrylic acid in A versus 3-methylcrotonic acid in C—influences the antibacterial spectrum.

Antimycobacterial MAC infection Drug discovery

Cytosaminomycin A: A Chemically Synthesizable Nucleoside Antibiotic with a Defined Synthetic Route

A total synthesis of Cytosaminomycin A has been reported, enabling reliable access to the compound independent of fermentation [1]. This synthetic route allows for the production of analogs and ensures a consistent supply for research purposes.

Total synthesis Nucleoside chemistry Medicinal chemistry

High-Value Research Applications for Cytosaminomycin A


Lead Optimization for Anticoccidial Therapeutics

Cytosaminomycin A serves as a highly potent lead compound (0.3-0.6 μg/mL) for developing novel anticoccidial drugs to combat Eimeria tenella infections in poultry [1]. Its well-defined total synthesis route enables systematic structure-activity relationship (SAR) studies to improve potency and pharmacokinetic properties [2].

Chemical Probe for Nucleoside Antibiotic Mechanism of Action Studies

The unique (E)-3-(methylthio)acrylic acid moiety of Cytosaminomycin A makes it a valuable chemical probe for investigating the molecular interactions between nucleoside antibiotics and their cellular targets [1]. Comparative studies with Cytosaminomycin B, C, and D can elucidate the role of the carboxylic acid moiety in target binding and selectivity [1].

Reference Standard for Analytical Method Development and Quality Control

Due to its defined molecular formula (C22H34N4O8S) and molecular weight (514.59), Cytosaminomycin A is an ideal reference standard for developing and validating HPLC, LC-MS, and NMR-based analytical methods for the detection and quantification of cytosaminomycins in complex biological matrices [1].

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